Capadenoson (BAY-68-4986) is a synthetic non-nucleosidic compound classified as a partial agonist of the adenosine A1 receptor (A1AR). [, , , ] It plays a significant role in scientific research, particularly in cardiovascular studies, due to its potential therapeutic applications in conditions like heart failure and angina. [, , , ] Capadenoson selectively activates A1ARs, which are widely distributed in the heart and play a role in regulating heart rate, contractility, and energy metabolism. [, , , , ]
The synthesis of capadenoson is a multi-step process starting from an aromatic aldehyde. The initial step involves a Knoevenagel reaction with dicyanomethane, followed by treatment with cyanothioacetamide. This is then reacted with an alkyl chloro building block to yield capadenoson through the formation of a thiol-substituted dicyanopyridine ring system. The alkyl chloro building block itself is synthesized from p-chloroarylthioacetamide and 1,3-dichloroacetone . This synthetic route allows for variations in the compound's structure to optimize its pharmacological properties.
Capadenoson possesses a distinct molecular structure characterized by its 3,5-dicyanopyridine core. The molecular formula is CHNO, and its molecular weight is approximately 256.27 g/mol. The compound's structure includes functional groups that contribute to its selectivity and binding affinity to the adenosine A1 receptor. Detailed structural data can be obtained through X-ray crystallography or NMR spectroscopy, which reveal the spatial arrangement of atoms within the molecule .
Capadenoson undergoes various chemical reactions typical of its class of compounds. These include:
Capadenoson's mechanism of action primarily involves its role as an agonist at the adenosine A1 receptor. Upon binding to this receptor, it activates intracellular signaling pathways that lead to various physiological effects, such as cardioprotection and modulation of heart rate. The compound demonstrates biased agonism, meaning it preferentially activates certain signaling pathways over others, which may reduce side effects associated with non-selective adenosine receptor activation . Data from studies indicate that capadenoson can effectively inhibit cyclic adenosine monophosphate production and modulate intracellular calcium levels.
The physical properties of capadenoson include:
Chemical properties include stability under standard laboratory conditions and reactivity with nucleophiles due to its electrophilic sites on the dicyanopyridine ring. Detailed analyses often utilize techniques such as mass spectrometry and chromatography to assess purity and composition .
Capadenoson has significant potential in scientific research and clinical applications primarily related to cardiovascular health. It has been evaluated in clinical trials for conditions such as heart failure due to its ability to selectively modulate adenosine signaling pathways without causing typical side effects associated with broader acting agonists. Furthermore, ongoing research explores its use in other therapeutic areas where modulation of adenosine receptors may provide benefits, including neuroprotection and anti-inflammatory effects .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3